4-Ethylphenetole

Description

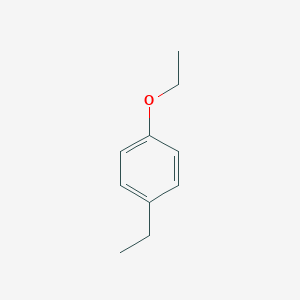

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBROHBMIBOPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166434 | |

| Record name | p-Ethylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-06-4 | |

| Record name | 4-Ethoxyethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethylphenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHYLPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ8TDS5TFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylphenetole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 4-Ethylphenetole (CAS No: 1585-06-4), an aromatic ether. The information is presented to be a valuable resource for professionals in research and development.

Chemical Properties

This compound, also known as 1-ethoxy-4-ethylbenzene, is a colorless to light yellow liquid at room temperature. It is characterized by a pleasant odor. While moderately soluble in water, it demonstrates greater solubility in organic solvents due to its hydrophobic aromatic ring.

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][2][3] |

| Boiling Point | 211.4 °C at 760 mmHg | [1] |

| Density | 0.922 g/cm³ | [1] |

| Flash Point | 82.3 °C | [1] |

| Vapor Pressure | 0.266 mmHg at 25 °C | [1] |

| Refractive Index | 1.49 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.64770 | [1] |

| PSA (Polar Surface Area) | 9.23000 Ų | [1] |

Chemical Structure

The structural identity of this compound is well-defined. Its IUPAC name is 1-ethoxy-4-ethylbenzene.[2][4] The molecule consists of a benzene ring substituted with an ethyl group and an ethoxy group at the para (1 and 4) positions.

Structural Identifiers:

-

SMILES: CCC1=CC=C(C=C1)OCC[4]

-

InChI: InChI=1S/C10H14O/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3[2][4]

Caption: Chemical structure of this compound.

Experimental Protocols

The following diagram illustrates a generalized workflow for the chemical analysis of a compound like this compound.

Caption: Generalized workflow for chemical analysis.

Applications and Safety

This compound is primarily utilized as an intermediate in organic synthesis and can also serve as a solvent in various chemical reactions. In terms of safety, it should be handled with care as it may cause skin and eye irritation. Appropriate personal protective equipment should be used to prevent inhalation or ingestion.

Biological Activity

While no specific signaling pathways involving this compound were identified, it is important to note that a related compound, 4-ethylphenol, has been studied for its biological activities. 4-Ethylphenol has demonstrated antifungal properties against various plant pathogens.[7][8] This suggests a potential area for future research into the biological effects of this compound and its derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. Benzene, 1-ethoxy-4-ethyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. p-Ethylphenetole | C10H14O | CID 74107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Ethylphenetole from 4-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylphenetole from 4-ethylphenol, primarily through the Williamson ether synthesis. The document details the reaction mechanism, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as 1-ethoxy-4-ethylbenzene, is an organic compound with applications in various research and development sectors. Its synthesis from 4-ethylphenol is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction proceeds via an SN2 mechanism, involving the nucleophilic substitution of a halide by an alkoxide.

Reaction Mechanism and Principles

The synthesis of this compound from 4-ethylphenol via the Williamson ether synthesis involves two key steps:

-

Deprotonation of 4-ethylphenol: A base, typically a hydroxide such as sodium hydroxide (NaOH) or a carbonate like potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-ethylphenol. This results in the formation of the 4-ethylphenoxide ion, a potent nucleophile.[1]

-

Nucleophilic Attack: The 4-ethylphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. This occurs in a concerted SN2 reaction, where the phenoxide ion displaces the halide leaving group, forming the ether linkage and yielding this compound.[2]

To facilitate the reaction between the aqueous phenoxide and the organic ethylating agent, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is often employed. The PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the reaction with the ethyl halide occurs.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 4-ethylphenol.

Table 1: Reactant Properties and Stoichiometry

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Typical Moles | Molar Equiv. | Density (g/mL) |

| 4-Ethylphenol | C₈H₁₀O | 122.17 | 1.23 mmol | 1.00 | - |

| Sodium Hydroxide (25% aq.) | NaOH | 40.00 | 1.95 mmol | 1.59 | 1.25 |

| Ethyl Iodide | C₂H₅I | 155.97 | 3.21 mmol | 2.61 | 1.95 |

| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | 0.055 mmol | 0.045 | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Notes |

| Reaction Temperature | Reflux (approx. 65°C) | Gentle reflux is crucial to prevent the loss of the volatile ethyl iodide.[3] |

| Reaction Time | 1 hour | The reaction is typically monitored by TLC to confirm completion. |

| Heating Method | Hot water bath or heating mantle | A controlled heating source is necessary for maintaining a steady reflux. |

| Reported Yield | 70-90% | Yields can be influenced by the purity of reagents and adherence to the protocol. Microwave-assisted synthesis has been reported to increase yields and significantly reduce reaction times.[5][6] |

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-ethylphenol using a conventional reflux method.

4.1. Materials and Reagents

-

4-Ethylphenol

-

25% (w/v) Sodium Hydroxide solution

-

Ethyl Iodide

-

Tetrabutylammonium Bromide (TBAB)

-

Diethyl ether

-

5% (w/v) Sodium Hydroxide solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate

-

Dichloromethane (for chromatography)

-

Silica gel (for chromatography)

4.2. Reaction Setup

-

To a 5 mL conical vial equipped with a magnetic stir vane, add 150 mg (1.23 mmol) of 4-ethylphenol and 0.25 mL of 25% aqueous sodium hydroxide.

-

Gently heat the mixture with stirring until the 4-ethylphenol dissolves.

-

Add 15 mg (0.045 mmol) of tetrabutylammonium bromide to the solution.

-

Fit a reflux condenser to the top of the conical vial.

-

Carefully add 0.17 mL (2.1 mmol) of ethyl iodide through the top of the condenser.

4.3. Reaction Procedure

-

Heat the reaction mixture to a gentle reflux using a hot water bath or heating mantle. Maintain the reflux for 1 hour.[3] The temperature of the water bath should be kept between 55-65°C.[7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane).

4.4. Work-up and Isolation

-

After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Once cooled, add 1-2 mL of diethyl ether to the vial.

-

Transfer the mixture to a separatory funnel.

-

Add a small amount of distilled water to dissolve any precipitated salts and to facilitate layer separation.

-

Separate the aqueous layer and extract it twice more with 2 mL portions of diethyl ether.

-

Combine all the organic extracts in the separatory funnel.

-

Wash the combined organic layer with 2 mL of 5% sodium hydroxide solution to remove any unreacted 4-ethylphenol.

-

Wash the organic layer with 2 mL of saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to obtain the crude product.

4.5. Purification

-

The crude this compound can be purified by column chromatography on silica gel.[3]

-

Prepare a small column using a Pasteur pipette plugged with cotton and filled with silica gel.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with dichloromethane, collecting the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield pure this compound as a colorless liquid.

4.6. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting material (4-ethylphenol) and the appearance of C-O-C ether stretches.

-

¹H NMR Spectroscopy: Analyze the chemical shifts and integration of the protons to confirm the structure.

-

¹³C NMR Spectroscopy: Confirm the number and types of carbon atoms in the molecule.

-

Mass Spectrometry: Determine the molecular weight of the product.

Visualizations

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Reaction Mechanism of this compound Synthesis

Caption: Reaction mechanism for the synthesis of this compound.

Safety Considerations

-

Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Iodide: Alkylating agent and potential carcinogen. It is also volatile. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.

-

Dichloromethane: Volatile and potentially carcinogenic. Use in a fume hood.

Conclusion

The Williamson ether synthesis is an effective and reliable method for the preparation of this compound from 4-ethylphenol. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently achieve good yields of the desired product. The use of a phase transfer catalyst is beneficial for optimizing the reaction between the two immiscible phases. Further optimization, such as the use of microwave irradiation, can lead to improved yields and significantly reduced reaction times, making the synthesis more efficient.

References

- 1. rsc.org [rsc.org]

- 2. orientjchem.org [orientjchem.org]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. alfachemic.com [alfachemic.com]

- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarse.com [ijarse.com]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 1-ethoxy-4-ethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethoxy-4-ethylbenzene (also known as p-ethylphenetole), a compound of interest in various chemical research and development sectors. This document presents a detailed analysis of its infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data. The information is structured to be a practical resource, featuring clearly organized data tables, detailed experimental protocols, and a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-ethoxy-4-ethylbenzene.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (aliphatic) |

| 2930 | Medium | C-H stretch (aliphatic) |

| 2872 | Medium | C-H stretch (aliphatic) |

| 1612 | Strong | C=C stretch (aromatic) |

| 1513 | Strong | C=C stretch (aromatic) |

| 1246 | Strong | C-O-C stretch (asymmetric) |

| 1048 | Strong | C-O-C stretch (symmetric) |

| 828 | Strong | p-disubstituted benzene (C-H bend) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.11 | d | 8.5 | 2 | Ar-H (ortho to -OCH₂CH₃) |

| 6.83 | d | 8.5 | 2 | Ar-H (ortho to -CH₂CH₃) |

| 3.99 | q | 7.0 | 2 | -OCH₂CH₃ |

| 2.59 | q | 7.6 | 2 | -CH₂CH₃ |

| 1.39 | t | 7.0 | 3 | -OCH₂CH₃ |

| 1.21 | t | 7.6 | 3 | -CH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | Ar-C (-O) |

| 136.9 | Ar-C (-CH₂CH₃) |

| 128.7 | Ar-CH (ortho to -CH₂CH₃) |

| 114.4 | Ar-CH (ortho to -OCH₂CH₃) |

| 63.3 | -OCH₂CH₃ |

| 28.3 | -CH₂CH₃ |

| 15.8 | -CH₂CH₃ |

| 14.9 | -OCH₂CH₃ |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 150 | 45 | [M]⁺ (Molecular Ion) |

| 135 | 20 | [M - CH₃]⁺ |

| 122 | 100 | [M - C₂H₄]⁺ (Benzylic cleavage) |

| 107 | 80 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |

| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

-

Instrument: A Fourier Transform Infrared spectrometer equipped with a Diamond ATR accessory.

-

Sample Preparation: A small drop of neat 1-ethoxy-4-ethylbenzene was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking were performed using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

-

Instrument: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of 1-ethoxy-4-ethylbenzene was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512 transients.

-

Data Processing: The free induction decays (FIDs) were Fourier-transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of 1-ethoxy-4-ethylbenzene was prepared in dichloromethane.

-

Gas Chromatography: A 1 µL aliquot of the solution was injected into the GC. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used for separation. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate.

-

Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400. The ion source temperature was maintained at 230°C.

-

Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to 1-ethoxy-4-ethylbenzene. The mass spectrum of this peak was extracted, and the fragmentation pattern was analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of 1-ethoxy-4-ethylbenzene.

Caption: Workflow of Spectroscopic Structure Elucidation.

An In-depth Technical Guide to the Physical and Chemical Properties of p-Ethylphenetole

This guide provides a comprehensive overview of the physical and chemical properties of p-ethylphenetole, also known as 1-ethoxy-4-ethylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.

Chemical Identity

-

IUPAC Name: 1-ethoxy-4-ethylbenzene[1]

-

Synonyms: p-Ethylphenetole, 4-Ethylphenetole, p-ethoxyethylbenzene[1]

-

Molecular Weight: 150.22 g/mol [1]

-

Chemical Structure:

Physical Properties

The physical properties of p-ethylphenetole are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Unit | Source |

| Boiling Point | 208 211.4 (at 760 mmHg) | °C | [3] [4] |

| Melting Point | Not available | °C | |

| Density | 0.922 | g/cm³ | [4] |

| Flash Point | 82.3 | °C | [4] |

| Solubility | Insoluble in water. Soluble in alcohol. | [5] | |

| Refractive Index | 1.49 | [4] | |

| Vapor Pressure | 0.266 | mmHg at 25°C | [4] |

| Enthalpy of Vaporization | 42.94 | kJ/mol | [4] |

Chemical Properties and Reactivity

p-Ethylphenetole, as an aromatic ether, exhibits reactivity characteristic of this class of compounds. The ethoxy group (-OCH₂CH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene ring, which increases the electron density at the ortho and para positions.

Key reactions include:

-

Electrophilic Aromatic Substitution: p-Ethylphenetole is expected to readily undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will predominantly substitute at the positions ortho to the ethoxy group, as the para position is already occupied by the ethyl group.

-

Ether Cleavage: Like other alkyl aryl ethers, the ether linkage in p-ethylphenetole can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to yield p-ethylphenol and the corresponding ethyl halide.

Spectral Data

Spectroscopic data is essential for the identification and characterization of p-ethylphenetole.

-

Mass Spectrometry (GC-MS): The mass spectrum of p-ethylphenetole is available in public databases such as those from NIST.[1] The fragmentation pattern will be characteristic of the molecule, with notable peaks corresponding to the molecular ion and fragments arising from the cleavage of the ethyl and ethoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of p-ethylphenetole will show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds of the ethyl and ethoxy groups. A vapor phase IR spectrum is available on SpectraBase.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the ethoxy group, the methyl protons of the ethoxy group, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The aromatic protons would appear as a complex multiplet or two doublets in the aromatic region. The methylene protons of the ethoxy group would appear as a quartet, coupled to the adjacent methyl protons, which would appear as a triplet. Similarly, the methylene protons of the ethyl group would be a quartet and the methyl protons a triplet. A discussion of the expected ¹H-NMR spectrum can be found in educational resources.[6]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethoxy group, the two carbons of the ethyl group, and the six carbons of the benzene ring (with four distinct signals due to symmetry).

-

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of p-ethylphenetole are not widely available in the public domain. However, standard organic chemistry laboratory procedures can be applied.

Synthesis of p-Ethylphenetole via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of ethers.[7][8][9][10][11] In this case, it would involve the reaction of sodium p-ethylphenoxide with an ethyl halide.

Materials:

-

p-Ethylphenol

-

Sodium hydroxide (NaOH) or sodium metal (Na)

-

Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br)

-

Anhydrous solvent (e.g., ethanol, DMF)

-

Apparatus for reflux, extraction, and distillation

Procedure:

-

Formation of the Alkoxide: p-Ethylphenol is reacted with a strong base, such as sodium hydroxide or sodium metal, in an anhydrous solvent to form the sodium p-ethylphenoxide salt. The reaction is typically carried out under an inert atmosphere to prevent side reactions.

-

Nucleophilic Substitution: The ethyl halide (e.g., ethyl iodide) is added to the solution of the phenoxide. The mixture is then heated to reflux to facilitate the Sₙ2 reaction, where the phenoxide ion acts as a nucleophile and displaces the halide ion from the ethyl group.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude p-ethylphenetole is then purified by distillation under reduced pressure.

Caption: Williamson Ether Synthesis of p-Ethylphenetole.

Determination of Boiling Point

The boiling point of p-ethylphenetole can be determined using standard laboratory techniques.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A small amount of purified p-ethylphenetole is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, which is indicated by a stable temperature reading while the liquid is distilling and condensing in the condenser.

Caption: Experimental Workflow for Boiling Point Determination.

Conclusion

References

- 1. p-Ethylphenetole | C10H14O | CID 74107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-ethoxy-4-ethyl- [webbook.nist.gov]

- 3. 1-ethoxy-4-ethylbenzene [stenutz.eu]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Solved tabulate the peaks, record multiplicity and coupling | Chegg.com [chegg.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

4-Ethylphenetole (CAS 1585-06-4): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of 4-Ethylphenetole, a versatile aromatic ether with applications in organic synthesis and potential relevance in medicinal chemistry. This guide covers its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and an exploration of its potential role as a pharmacophore.

Chemical and Physical Properties

This compound, also known as 1-ethoxy-4-ethylbenzene, is a colorless to light yellow liquid.[1] It is an aromatic compound characterized by an ethyl group and an ethoxy group attached to a benzene ring at positions 4 and 1, respectively.[2] A summary of its key chemical and physical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1585-06-4 | [1] |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 205 °C | |

| Flash Point | 82 °C | |

| Purity | >97.0% (GC) | [1] |

| Synonyms | 1-Ethoxy-4-ethylbenzene, p-Ethylphenetole | [1][2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of a phenol, in this case, 4-ethylphenol, to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide in an Sₙ2 reaction.[3][4]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for Williamson ether synthesis.[5][6]

Materials:

-

4-Ethylphenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethyl iodide or Ethyl bromide

-

Anhydrous ethanol or Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Deprotonation of 4-Ethylphenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol in anhydrous ethanol or DMF.

-

Add one molar equivalent of powdered sodium hydroxide or potassium hydroxide to the solution.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium or potassium 4-ethylphenoxide salt.

-

Nucleophilic Substitution: To the stirred solution of the phenoxide, add a slight excess (1.1 molar equivalents) of ethyl iodide or ethyl bromide dropwise.

-

Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The crude this compound can be further purified by vacuum distillation to obtain the final product.

Caption: Synthesis workflow for this compound via Williamson ether synthesis.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the methylene and methyl protons of the ethoxy group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the oxygen of the ethoxy group being the most deshielded among the aromatic carbons. Signals for the aliphatic carbons of the ethyl and ethoxy groups will also be present.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to -OEt) | 6.8 - 7.0 (d, 2H) | 114 - 116 |

| Aromatic CH (meta to -OEt) | 7.0 - 7.2 (d, 2H) | 128 - 130 |

| Aromatic C (ipso to -OEt) | - | 158 - 160 |

| Aromatic C (ipso to -Et) | - | 135 - 137 |

| -OCH₂CH₃ | 3.9 - 4.1 (q, 2H) | 63 - 65 |

| -OCH₂CH₃ | 1.3 - 1.5 (t, 3H) | 14 - 16 |

| -CH₂CH₃ | 2.5 - 2.7 (q, 2H) | 28 - 30 |

| -CH₂CH₃ | 1.1 - 1.3 (t, 3H) | 15 - 17 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 150, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethyl group from the ethoxy moiety or the ethyl group from the aromatic ring. A GC-MS spectrum is available on SpectraBase.[7]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[2] The phenetole scaffold, and more broadly, alkoxyaryl moieties, are present in numerous biologically active molecules and approved drugs.

Role as a Pharmacophore

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[8] The ethoxybenzene moiety of this compound can contribute to drug-receptor interactions in several ways:

-

Hydrophobic Interactions: The aromatic ring and the ethyl groups contribute to the lipophilicity of a molecule, which can be crucial for its transport across biological membranes and for binding to hydrophobic pockets in protein targets.

-

Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on a receptor.[9]

-

Steric Influence: The ethoxy group provides steric bulk that can influence the overall conformation of a molecule and its fit within a binding site.

The strategic placement of an ethoxy group on an aromatic ring can modulate a compound's pharmacokinetic and pharmacodynamic properties. It can influence metabolic stability by blocking sites of oxidation and can fine-tune binding affinity and selectivity for a target receptor.

Caption: Logical relationships of the this compound scaffold in drug design.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. spectrabase.com [spectrabase.com]

- 8. wpage.unina.it [wpage.unina.it]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Ethylphenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-ethylphenetole, with a focus on the selection of starting materials and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The most common and direct method for its preparation is the Williamson ether synthesis, which involves the O-alkylation of 4-ethylphenol. This guide will delve into the specifics of this synthetic pathway, including the preparation of the key starting material, 4-ethylphenol.

Core Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of this compound synthesis, the reaction involves the deprotonation of 4-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an ethylating agent in an SN2 reaction.

The overall reaction is as follows:

Key Starting Materials and Reagents:

-

4-Ethylphenol: The phenolic substrate.

-

Ethylating Agent: Typically an ethyl halide (e.g., ethyl iodide, ethyl bromide) or diethyl sulfate.

-

Base: A strong base is required to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).

-

Solvent: A suitable solvent is needed to dissolve the reactants and facilitate the reaction. Common solvents include ethanol, acetone, and dimethylformamide (DMF).

-

Phase-Transfer Catalyst (Optional): In biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used to increase the reaction rate.[1]

Signaling Pathway of the Williamson Ether Synthesis

The synthesis of this compound via the Williamson ether synthesis proceeds through a well-established SN2 mechanism.

Quantitative Data for Synthesis

Table 1: Reactant Quantities for Phenetole Synthesis [2]

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Phenol | 94.11 | 5.0 | 0.053 |

| Sodium | 22.99 | 1.3 | 0.057 |

| Ethyl Bromide | 108.97 | 6.4 | 0.059 |

Table 2: Reaction Conditions and Yield for Phenetole Synthesis [2]

| Parameter | Value |

| Solvent | Absolute Methanol |

| Reaction Time | 45 minutes |

| Reaction Temperature | Reflux |

| Yield | ~4.7 g (~72%) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its precursor, 4-ethylphenol.

Synthesis of 4-Ethylphenol (Precursor)

4-Ethylphenol can be synthesized from ethylbenzene through sulfonation followed by alkali fusion.[3]

Experimental Protocol:

-

Sulfonation: Carefully react ethylbenzene with fuming sulfuric acid (SO₃) to produce 4-ethylbenzenesulfonic acid. The reaction is typically carried out at a controlled temperature to favor the formation of the para isomer.

-

Alkali Fusion: The resulting 4-ethylbenzenesulfonic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures. This step displaces the sulfonic acid group with a hydroxyl group.

-

Acidification: The resulting sodium 4-ethylphenoxide is then neutralized with a strong acid (e.g., HCl) to yield 4-ethylphenol.

-

Purification: The crude 4-ethylphenol can be purified by distillation or recrystallization.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of 4-ethylanisole.[1]

Materials:

-

4-Ethylphenol

-

25% Sodium Hydroxide (aqueous solution)

-

Ethyl Bromide or Ethyl Iodide

-

Tetrabutylammonium Bromide (Phase-Transfer Catalyst, optional)

-

Diethyl Ether (or other suitable organic solvent)

-

5% Sodium Hydroxide (aqueous solution)

-

Anhydrous Sodium Sulfate

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethylphenol and a 25% aqueous solution of sodium hydroxide.

-

Formation of Phenoxide: Gently heat the mixture with stirring until the 4-ethylphenol dissolves and forms the sodium 4-ethylphenoxide.

-

Addition of Ethylating Agent: If using a phase-transfer catalyst, add it to the mixture at this stage. Then, slowly add the ethylating agent (ethyl bromide or ethyl iodide) to the reaction mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain it for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Extraction: Shake the separatory funnel to extract the product into the ether layer. Separate the layers and wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted 4-ethylphenol, followed by a wash with distilled water.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and versatile method. The primary starting materials are 4-ethylphenol and an appropriate ethylating agent. The choice of base, solvent, and the potential use of a phase-transfer catalyst can be optimized to achieve high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this compound in a laboratory setting. Further optimization of the reaction conditions may be necessary depending on the specific scale and purity requirements of the final product.

References

4-Ethylphenetole: A Technical Guide to its Synthesis and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylphenetole, a phenetole derivative, presents itself as a versatile scaffold and intermediate in organic synthesis with latent potential in medicinal chemistry and materials science. While direct research on this specific molecule is nascent, its structural similarity to other biologically active phenetole and phenol derivatives suggests promising avenues for investigation. This technical guide provides a comprehensive overview of the probable synthetic route for this compound, based on the well-established Williamson ether synthesis, and explores its potential research applications by drawing parallels with structurally related compounds. Detailed experimental protocols, logically derived from analogous syntheses, are presented alongside a discussion of its potential as a building block in the development of novel therapeutic agents.

Introduction

Phenetole and its derivatives are a class of aromatic ethers that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The ethoxy group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its ethyl substitution on the phenyl ring, offers a unique combination of steric and electronic properties that could be exploited in the design of novel molecules with specific pharmacological profiles. Although direct biological data for this compound is not extensively documented, the known activities of its precursor, 4-ethylphenol, and other related alkoxybenzenes, provide a strong rationale for its exploration in various research domains.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, in this case, the phenoxide of 4-ethylphenol.

Reaction Scheme

The synthesis proceeds by deprotonating 4-ethylphenol with a suitable base to form the 4-ethylphenoxide ion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide.

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of analogous phenolic compounds.

Materials:

-

4-Ethylphenol

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Potassium Carbonate (K₂CO₃), finely ground

-

Ethyl Iodide (or Ethyl Bromide)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-ethylphenol (1.0 eq) in anhydrous DMF (5 mL/mmol of phenol) in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 15 mL), followed by water (2 x 15 mL), and finally with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data (Estimated)

| Parameter | Estimated Value |

| Yield | 85-95% |

| Purity | >98% (after purification) |

Potential Research Applications

The potential research applications of this compound can be inferred from the biological activities of its structural analogs, particularly 4-ethylphenol and other phenetole derivatives.

Agrochemical Research

The precursor to this compound, 4-ethylphenol, has demonstrated significant antifungal activity against various plant pathogens, including oomycetes like Phytophthora sojae and soil-borne fungi such as Rhizoctonia solani and Fusarium graminearum.[1][2][3] The proposed mechanism of action for 4-ethylphenol involves the disruption of the pathogen's cell membrane.[2]

Hypothetical Signaling Pathway Disruption:

Caption: Postulated mechanism of antifungal action for this compound derivatives.

This suggests that this compound and its derivatives could be investigated as potential agrochemicals. The ethyl ether group might modulate the compound's lipophilicity, potentially enhancing its penetration through the fungal cell wall and membrane, thereby increasing its efficacy.

Experimental Protocol: Antifungal Susceptibility Testing

A detailed protocol for testing the antifungal activity of this compound would involve the following steps:

Materials:

-

Pure this compound

-

Fungal strains (e.g., Phytophthora sojae, Fusarium graminearum)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes, pipettes, and other labware

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the stock solution in molten PDA to achieve the desired final concentrations.

-

Pour the amended PDA into sterile petri dishes and allow to solidify.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the radial growth of the fungal colony at regular intervals until the control plate (with DMSO but no test compound) is fully covered.

-

Calculate the percentage of growth inhibition for each concentration of this compound.

-

Determine the half-maximal inhibitory concentration (IC50) value.

Medicinal Chemistry and Drug Discovery

The phenetole scaffold is a common feature in a number of pharmaceutical agents. The ethoxy group can serve as a bioisosteric replacement for other functional groups, improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Logical Relationship in Drug Design:

References

4-Ethylphenetole: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring an activated benzene ring due to the electron-donating ethoxy group, makes it amenable to a variety of electrophilic aromatic substitution reactions. This reactivity profile, combined with the presence of an ethyl group that can also be functionalized, allows for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic reactions, and potential applications of this compound, with a particular focus on its utility in the development of novel pharmaceutical agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1585-06-4 | |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 205 °C | |

| Density | 0.922 g/cm³ | [LookChem physical properties] |

| Flash Point | 82 °C | |

| Refractive Index | 1.49 | [LookChem physical properties] |

| Solubility | Soluble in alcohol; insoluble in water | [para-ethyl phenetole, 1585-06-4 - The Good Scents Company] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 4-ethylphenol and ethyl iodide.

Reagents and Materials:

-

4-Ethylphenol

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄)

-

Acetone or ethanol as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in acetone or ethanol.

-

Add powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution.

-

To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Expected Yield: 85-95%

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

The electron-rich nature of the aromatic ring in this compound makes it an excellent substrate for electrophilic aromatic substitution reactions. The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl group, substitution occurs predominantly at the ortho position (C2 and C6).

Nitration

Nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, a functional group that is a versatile precursor for the synthesis of anilines, which are common in many pharmaceutical compounds.

Objective: To synthesize 2-nitro-4-ethylphenetole.

Reagents and Materials:

-

This compound

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄) or acetic anhydride ((CH₃CO)₂O)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath, dropping funnel

Procedure:

-

In a flask cooled in an ice bath, slowly add nitric acid (1.1 eq) to a stirred solution of this compound (1.0 eq) in dichloromethane.

-

A catalytic amount of sulfuric acid can be added to increase the reaction rate. Alternatively, acetic anhydride can be used as the solvent and activating agent.

-

Maintain the temperature below 5 °C during the addition.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Estimated Yield: 70-80% (mixture of ortho and minor para isomers)

Halogenation

Halogenation, the introduction of a halogen (e.g., Br, Cl), is another important transformation. The resulting aryl halides are key intermediates in cross-coupling reactions (e.g., Suzuki, Heck) for the formation of carbon-carbon bonds.

Objective: To synthesize 2-bromo-4-ethylphenetole.

Reagents and Materials:

-

This compound

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Acetic acid or carbon tetrachloride (CCl₄)

-

Sodium thiosulfate solution

Procedure:

-

Dissolve this compound (1.0 eq) in acetic acid or carbon tetrachloride.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred mixture at room temperature. The reaction is typically rapid and exothermic.

-

Stir for 30-60 minutes after the addition is complete.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to obtain the crude product, which can be purified by distillation or chromatography.

Estimated Yield: 80-90%

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of pharmaceutical intermediates.

Objective: To synthesize 1-(3-ethoxy-4-ethylphenyl)ethan-1-one.

Reagents and Materials:

-

This compound

-

Acetyl chloride (CH₃COCl)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), dilute

-

Ice bath

Procedure:

-

Suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane or carbon disulfide in a flask cooled with an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the suspension.

-

To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield the acylated product.

Estimated Yield: 75-85%

Formylation

Formylation introduces a formyl group (-CHO) to the aromatic ring, producing an aldehyde. Aromatic aldehydes are versatile intermediates that can be converted into a wide range of functional groups. The Vilsmeier-Haack and Gattermann reactions are common methods for the formylation of electron-rich aromatic compounds.

Objective: To synthesize 2-ethoxy-5-ethylbenzaldehyde.

Reagents and Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE)

-

Sodium acetate solution

-

Ice bath

Procedure:

-

In a flask cooled with an ice bath, slowly add phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (3.0 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq) in 1,2-dichloroethane to the Vilsmeier reagent at 0 °C.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Add a saturated solution of sodium acetate to hydrolyze the intermediate iminium salt, and stir until the aldehyde is formed.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to give the crude aldehyde, which can be purified by chromatography or distillation.

Estimated Yield: 65-75%

Summary of Key Reactions

| Reaction | Reagents | Product | Estimated Yield (%) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-ethylphenetole | 70-80 |

| Bromination | Br₂, Acetic Acid | 2-Bromo-4-ethylphenetole | 80-90 |

| Acylation | CH₃COCl, AlCl₃ | 1-(3-Ethoxy-4-ethylphenyl)ethan-1-one | 75-85 |

| Formylation | POCl₃, DMF | 2-Ethoxy-5-ethylbenzaldehyde | 65-75 |

Applications in Drug Development

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. The ethoxybenzene core, in particular, is found in several established and investigational drugs.

Phenethylamine Scaffolds

One of the key applications of this compound is as a precursor to substituted phenethylamines. These are a class of compounds with a wide range of pharmacological activities, acting on the central nervous system. For instance, the nitration of this compound followed by reduction of the nitro group to an amine, and subsequent functionalization, can lead to the synthesis of various phenethylamine derivatives.

A notable example is the potential synthesis of analogues of escaline (3,5-dimethoxy-4-ethoxyphenethylamine), a known psychedelic compound. While not a direct derivative, the synthesis of escaline involves the ethylation of a phenolic hydroxyl group, highlighting the importance of the ethoxy moiety in modulating pharmacological activity. The synthesis of 4-ethoxyphenethylamine from this compound would follow a similar synthetic logic, involving functionalization of the ethyl group or the aromatic ring.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The phenetole scaffold is also present in some non-steroidal anti-inflammatory drugs. For example, phenacetin, an early analgesic and antipyretic, is N-(4-ethoxyphenyl)acetamide. Although phenacetin itself has been largely withdrawn due to side effects, its structure has served as a basis for the development of other analgesics. This compound can be a starting material for analogues of such compounds. For instance, Friedel-Crafts acylation of this compound followed by conversion of the ketone to an oxime and subsequent Beckmann rearrangement could provide a route to substituted acetanilides. These derivatives could be explored for their potential as COX inhibitors.

Caption: Potential drug development pathways from this compound.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its activated aromatic ring allows for a range of regioselective functionalizations, including nitration, halogenation, Friedel-Crafts acylation, and formylation. The resulting derivatives are valuable intermediates for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The potential to construct substituted phenethylamines and analogues of known NSAIDs underscores the importance of this compound as a key starting material for drug discovery and development professionals. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.

An In-depth Technical Guide to the Solubility of 4-Ethylphenetole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether with the chemical formula C10H14O.[1][2][3] Its molecular structure, characterized by an ethyl group and an ethoxy group attached to a benzene ring, imparts properties that make it a compound of interest in various chemical and industrial applications. Notably, its high boiling point and function as an organic solvent have led to its use in the formulation of liquid compositions for inkjet printing of organic electronic layers, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs).[4] Understanding the solubility of this compound in a range of organic solvents is crucial for its effective use in these and other applications, including organic synthesis and formulation development.

This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for determining its solubility, and an illustrative workflow for an application where its solvent properties are critical.

Quantitative Solubility Data

The following table summarizes the limited quantitative and qualitative solubility data that has been reported.

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Water | 63.36 mg/L (estimated)[5] | Insoluble[5] | 25 |

| Alcohol | Data not available | Soluble[5] | Not Specified |

| Ethanol | Data not available | Soluble | Not Specified |

| Diethyl Ether | Data not available | Soluble | Not Specified |

| Carbon Tetrachloride | Data not available | Soluble | Not Specified |

Note: The lack of extensive quantitative data highlights a knowledge gap for this specific compound. Researchers requiring precise solubility values for their applications are encouraged to determine this data experimentally using the protocols outlined in the following section.

Experimental Protocols

To address the absence of comprehensive solubility data, this section provides detailed methodologies for the experimental determination and quantification of this compound in organic solvents.

Experimental Determination of Solubility (Shake-Flask Method)

The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a liquid solute in a solvent.

Materials and Equipment:

-

This compound (>97.0% purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane) of analytical grade

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct second phase of this compound should be visible.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of this compound in the solvent phase remains constant over time.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-warmed syringe to avoid precipitation of the solute upon cooling. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected aliquot. Dilute the sample with a known volume of the pure solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated GC-FID or GC-MS method to determine the concentration of this compound.

-

Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at different temperatures as required.

Analytical Quantification of this compound by GC-FID

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar, equipped with a Flame Ionization Detector (FID).

-

Column: HP-5 (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in the solvent of interest over a concentration range that brackets the expected solubility.

-

Calibration Curve: Inject the calibration standards into the GC-FID system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample from the solubility experiment into the GC-FID system under the same conditions as the standards.

-

Concentration Determination: Using the peak area of this compound from the sample chromatogram, determine the concentration from the calibration curve.

Application Workflow: Solution-Processed Organic Light-Emitting Diode (OLED) Fabrication

The high boiling point of this compound makes it a suitable solvent for the solution-based fabrication of organic electronic devices, such as OLEDs.[4] A higher boiling point solvent allows for more controlled drying of the thin films, which is critical for device performance. The following diagram illustrates a generalized workflow for the fabrication of a solution-processed OLED where a solvent like this compound could be utilized for the deposition of the emissive layer.

Caption: A generalized workflow for the fabrication of a solution-processed OLED.

This workflow demonstrates the sequential deposition of various organic layers onto a prepared substrate. The use of a high-boiling-point solvent such as this compound for the emissive layer is critical for achieving a uniform and high-quality film, which directly impacts the efficiency and lifetime of the final OLED device.[4]

References

Illuminating New Chemical Frontiers: A Technical Guide to Novel Reactions of 4-Ethylphenetole

For Immediate Release

[City, State] – December 24, 2025 – In a significant contribution to the fields of synthetic chemistry and drug discovery, this technical guide unveils a comprehensive exploration of novel reactions involving 4-Ethylphenetole. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visualizations of key chemical transformations. The guide focuses on unlocking the synthetic potential of this compound, a versatile aromatic ether, by detailing innovative methods for its functionalization.

This compound, also known as 1-ethoxy-4-ethylbenzene, is a readily available aromatic compound. Its unique structure, featuring an electron-rich benzene ring activated by an ethoxy group and possessing a reactive ethyl substituent, makes it an attractive starting material for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. This guide delves into specific, high-impact reactions that enable the precise modification of its aromatic core and aliphatic side chain.

Key Reaction Classes Explored:

This guide provides detailed insights into three primary classes of novel reactions for the functionalization of this compound:

-

Directed Ortho-Metalation: Leveraging the directing effect of the ethoxy group to achieve selective functionalization at the position ortho to the ether linkage.

-

Benzylic C-H Oxidation: Targeting the ethyl group for oxidation to introduce valuable carbonyl functionality.

-

Catalytic Ortho-C-H Silylation: A modern approach for the direct introduction of a silyl group onto the aromatic ring, opening avenues for further transformations.

Experimental Protocols and Data

A cornerstone of this technical guide is the provision of detailed, step-by-step experimental protocols for the highlighted reactions. These protocols are designed to be readily implemented in a laboratory setting. All quantitative data, including reaction yields and conditions for analogous substrates, are summarized in the tables below for easy comparison and adaptation.

Directed Ortho-Formylation of Phenolic Analogs

The ortho-formylation of phenols is a powerful tool for introducing an aldehyde group at a specific position. While a direct protocol for this compound was not found in the surveyed literature, a well-established method for a range of phenolic derivatives provides a strong starting point for its application.

Table 1: Ortho-Formylation of Various Phenolic Derivatives [1][2][3]

| Phenolic Substrate | Reaction Time (h) | Yield (%) |

| 2-Bromophenol | 4 | 81 |

| 4-Chlorophenol | 2 | 95 |

| 4-tert-Butylphenol | 2 | 96 |

| 2-Naphthol | 20 | 73 |

Experimental Protocol: General Procedure for Ortho-Formylation of Phenols [1][2]

A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous magnesium dichloride (2 equivalents) and paraformaldehyde (3 equivalents). Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (2 equivalents). The mixture is stirred for 10 minutes before the dropwise addition of the phenol (1 equivalent). The reaction mixture is then heated to a gentle reflux for the time specified in Table 1. After cooling to room temperature, the reaction is quenched with 1 N HCl and extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Vanadium-Catalyzed Benzylic C-H Oxidation

The selective oxidation of the benzylic C-H bonds of the ethyl group in this compound opens a direct route to valuable ketone derivatives. A highly selective vanadium-catalyzed protocol has been developed for the oxidation of various ethylbenzene derivatives.

Table 2: Benzylic Oxidation of Ethylbenzene Derivatives [4]

| Substrate | Yield of Ketone (%) |

| Ethylbenzene | 90 |

| 1-Ethyl-4-fluorobenzene | 91 |

| 1-Chloro-4-ethylbenzene | 86 |

| 4-Ethylbenzonitrile | 77 |

| 1-Ethyl-4-methoxybenzene | 54 |

Experimental Protocol: General Procedure for Benzylic C-H Oxidation [4]

In a glovebox, a glass vial is charged with the ethylbenzene derivative (1.0 mmol), a vanadium catalyst, and a suitable solvent under an argon atmosphere. The reaction is initiated by the addition of an oxidant. The vial is sealed and stirred at the designated temperature for the required time. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding acetophenone derivative.

Rhodium-Catalyzed Ortho-C-H Silylation of Phenolic Analogs

Catalytic C-H silylation represents a modern and efficient method for introducing silicon-containing moieties, which are versatile handles for further synthetic transformations. A rhodium-catalyzed protocol has been established for the ortho-silylation of silyl acetals derived from phenols.

Table 3: Ortho-C-H Silylation of Phenol-Derived Silyl Acetals [5]

| Substrate (Silyl Acetal of) | Yield of Dioxasiline (%) |

| 2,4-Dimethylphenol | 84 |

| Sesamol | Major product (3:1 regioselectivity) |

| 4-Acetoxyphenyl pivolate | 72 (mono-silylation) / 83 (di-silylation) |

Experimental Protocol: General Procedure for Rh-Catalyzed Arene Ortho-C-H Silylation [5]

To a crude solution of the hydridodiethylsilyl acetal (1 mmol) in THF (1 M) are added [Rh(nbd)Cl]₂ (0.4 mol%), tris(4-methoxyphenyl)phosphine (2.4 mol%), and norbornene (2 mmol). The reaction vessel is sealed and the mixture is stirred at 120 °C for 15 minutes. The progress of the reaction is monitored by GC-MS. Upon completion, the reaction mixture can be directly subjected to further transformations or purified by chromatography.

Visualizing Synthetic Pathways and Workflows